molecular formula C9H7NO2S B15293662 2-(3-Isothiocyanatophenyl)aceticacid

2-(3-Isothiocyanatophenyl)aceticacid

Cat. No.: B15293662
M. Wt: 193.22 g/mol
InChI Key: ALAOECCPZJFAJY-UHFFFAOYSA-N
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Description

2-(3-Isothiocyanatophenyl)acetic acid is an organic compound with the molecular formula C9H7NO2S. It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isothiocyanatophenyl)acetic acid typically involves the reaction of phenyl isothiocyanate with appropriate amines. One efficient method is the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection. This reaction is carried out under mild conditions and can yield products with over 90% efficiency .

Industrial Production Methods

Industrial production methods for isothiocyanates, including 2-(3-Isothiocyanatophenyl)acetic acid, often involve the use of amines and thiophosgene or its derivatives. due to the toxicity and volatility of thiophosgene, alternative methods using carbon disulfide and catalysts like di-tert-butyl dicarbonate and DMAP or DABCO have been developed .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isothiocyanatophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioureas or thiocarbamates.

Scientific Research Applications

2-(3-Isothiocyanatophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Isothiocyanatophenyl)acetic acid involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This can result in the inhibition of key pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • 4-Isothiocyanatophenylacetic acid
  • Benzyl isothiocyanate

Comparison

2-(3-Isothiocyanatophenyl)acetic acid is unique due to the presence of both an isothiocyanate group and an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its specific structure may confer distinct biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(3-isothiocyanatophenyl)acetic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-7-2-1-3-8(4-7)10-6-13/h1-4H,5H2,(H,11,12)

InChI Key

ALAOECCPZJFAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)CC(=O)O

Origin of Product

United States

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